Naproxen Ethyl Ester
Overview
Description
Naproxen Ethyl Ester belongs to the class of arylacetic acids and is used as a non-steroidal anti-inflammatory drug (NSAID). It is useful for the management of pain, inflammation, and stiffness. It is also used in the treatment of rheumatoid arthritis and other painful musculoskeletal disorders . It works by inhibiting cyclooxygenase (COX-1 and COX-2), which are key enzymes in inflammation .
Synthesis Analysis
Three consecutive alkyl esters, methyl (1), ethyl (2), and isopropyl (3) esters, were synthesized from naproxen by direct Fischer esterification reaction . The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .Molecular Structure Analysis
The molecular formula of Naproxen Ethyl Ester is C16H18O3 . It contains total 38 bond(s); 20 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis
The synthesis of Naproxen Ethyl Ester involves a Fischer esterification reaction . The reaction progress of naproxen synthesis catalyzed by AMDase-CLGIPL covalently immobilized onto a robust acrylate carrier was investigated with respect to reaction engineering .Physical And Chemical Properties Analysis
The physical and chemical properties of Naproxen Ethyl Ester include a molecular weight of 258.312 Da and a mono-isotopic mass of 258.125580 Da . The density is 1.1±0.1 g/cm3, boiling point is 372.8±17.0 °C at 760 mmHg, and the flash point is 156.3±15.5 °C .Scientific Research Applications
Colorectal Cancer Chemopreventive Activity
Naproxen, a non-steroidal anti-inflammatory drug (NSAID), has been studied for its potential in colorectal cancer chemoprevention. Research has shown that naproxen amides of some amino acid esters prodrugs, which were synthesized to mask the free carboxylic group of naproxen, exhibited promising activity in this area. These prodrugs have been studied for their kinetic hydrolysis in various conditions, revealing their potential to release naproxen in a controlled manner, thus decreasing gastrointestinal side effects and enhancing colorectal cancer chemopreventive activity (Aboul-Fadl, Al-Hamad, & Fouad, 2018).
Enhanced Transdermal Absorption
The development of transdermal drug delivery systems for NSAIDs like naproxen is of great interest due to the potential reduction in gastrointestinal side effects. Various ester derivatives of naproxen, including ethyl esters, have been synthesized and characterized for their suitability in transdermal drug delivery. These derivatives possess improved physicochemical properties, facilitating enhanced permeability through human skin, which is crucial for effective transdermal delivery (Assali et al., 2014).
Naproxen Removal from Water
Studies on the removal of naproxen from water have been conducted, particularly focusing on the chemical transformations following chlorine oxidation. This research is crucial in understanding the environmental impact and treatment of water contaminated with naproxen. The results demonstrate that naproxen reacts readily with free chlorine to form various products, which may vary depending on specific water and wastewater treatment conditions (Boyd, Zhang, & Grimm, 2005).
Enantioselective Hydrolysis Studies
Enantioselective hydrolysis of naproxen esters has been explored for its potential in producing specific enantiomers of the drug, which can have different therapeutic effects. Studies involving lipase catalysis have demonstrated the possibility of achieving high enantiomeric excess and conversion rates, making it a viable approach for the selective production of naproxen enantiomers (Steenkamp & Brady, 2008).
Binding Affinity Modulation
Research into the synthesis and characterization of naproxen salts, which include cations of amino acid alkyl esters and naproxen anions, has shown that these derivatives can modulate the binding affinity of naproxen to proteins like bovine serum albumin. This could have implications for the drug’s distribution and efficacy in the body (Ossowicz et al., 2020).
Electrospun Fiber Mats for Drug Delivery
The preparation of cellulose acetate fibers loaded with naproxen esters, including ethyl esters, through electrospinning has been investigated. These fibers are studied for their potential as transdermal drug delivery systems, with research focusing on their chemical, morphological characterization, and drug release properties (Wu et al., 2010).
Safety And Hazards
Future Directions
Recent progress in the synthesis of NSAIDs, including Naproxen, has led to the development of novel practical and asymmetric approaches for their synthesis . The use of L-proline isopropyl ester naproxenate increased the permeation of naproxen through the skin almost four-fold, suggesting potential future directions for improving the delivery of this drug .
properties
IUPAC Name |
ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNAYRDBUUZOIU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185146 | |
Record name | Naproxen ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naproxen Ethyl Ester | |
CAS RN |
31220-35-6 | |
Record name | Naproxen ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031220356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naproxen ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31220-35-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPROXEN ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978RJD689Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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